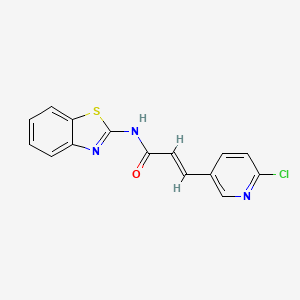![molecular formula C17H19NO3 B2378382 1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1706263-44-6](/img/structure/B2378382.png)
1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The pent-4-enoyl group is known to be used as a universal nucleobase protector . It’s applied in the rapid and facile synthesis of oligonucleotides, analogs, and conjugates .
Synthesis Analysis
The pent-4-enoyl group has been identified as a novel amine-protecting group that can be readily cleaved under mild conditions . It’s used in the synthesis of various compounds, including inhibitors of human fatty acid amide hydrolase (hFAAH) .Molecular Structure Analysis
The molecular structure of related compounds like 4-Pentenoyl chloride has been analyzed . It has a molecular formula of C5H7ClO and a molecular weight of 118.56 g/mol .Chemical Reactions Analysis
The pent-4-enoyl group has been used in various chemical reactions. For instance, it’s used in the parallel kinetic resolution of chiral saturated N-heterocycles .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds like 4-Pentenoyl chloride have been analyzed . It has a molecular weight of 118.56 g/mol, a computed XLogP3-AA of 1.8, and a topological polar surface area of 17.1 Ų .Scientific Research Applications
Sigma Ligand Properties and Structural Factors
- 1'-(pent-4-enoyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one and its derivatives are studied for their sigma ligand properties. These compounds have been found to have subnanomolar affinity and selectivity for sigma 2 binding sites. The research has shown that the N-substituent in spiro[isobenzofuran-1(3H),4'-piperidines] plays a crucial role in determining both affinity and selectivity for sigma binding sites (Moltzen, Perregaard & Meier, 1995).
Central Nervous System Applications
- Compounds based on this structure have been synthesized for potential use as central nervous system agents. They have been evaluated for their effectiveness as central nervous system depressants and shown to be potent in various animal models (Allen et al., 1978).
Antitetrabenazine Activity
- The antitetrabenazine activity of these compounds has been investigated, with certain derivatives showing significant activity. This activity is associated with the basic nitrogen in the 3-phenylspiro-[isobenzofuran-1(3H),4'-piperidine] moiety (Bauer et al., 1976).
Neurokinin Receptor Antagonism
- These compounds have also been explored for their potential as neurokinin receptor antagonists. Research in this area includes the design and synthesis of derivatives, such as YM-35375, which have shown promising results in inhibiting bronchoconstriction in guinea pigs (Kubota et al., 1998).
Diuretic and Antihypertensive Properties
- The diuretic and antihypertensive properties of N-sulfur derivatives of these compounds have been reported, with some showing marked, species-specific activity in rats (Klioze & Novick, 1978).
Potential as Imaging Agents
- Additionally, some derivatives have been evaluated as potential imaging agents for σ1 receptors, demonstrating specific binding to these receptors in vivo (Chen et al., 2010).
Histamine H3 Receptor Inverse Agonists
- Spiro-isobenzofuranones, a class of compounds including this compound, have been identified as potent, selective, and brain-penetrable non-imidazole H3 receptor inverse agonists (Jitsuoka et al., 2008).
Conformational Studies and SAR
- Structural and conformational studies, including synthesis, carbon-13 NMR, and biological evaluation of various derivatives, have been conducted to understand their potential as central nervous system agents (Martin et al., 1979).
Mechanism of Action
Target of Action
The primary target of this compound is Tryptase alpha/beta-1 . Tryptase is a type of protease enzyme that is most abundant in mast cells and has been implicated in inflammatory processes.
Mode of Action
It is known that the compound interacts with its target through itspent-4-enoyl group . This group is a novel amine-protecting group that can be readily cleaved under mild conditions .
Biochemical Pathways
The compound and its metabolites, such as penta-2,4-dienoyl-CoA and acryloyl-CoA , have been examined as substrates or inhibitors of purified enzymes of β-oxidation . This suggests that the compound may affect the β-oxidation pathway, which is a crucial metabolic pathway involved in the breakdown of fatty acids.
Pharmacokinetics
It is known that the compound’s pent-4-enoyl group can be readily cleaved, suggesting that it may be metabolized in the body .
Result of Action
The compound’s action results in the inhibition of fatty acid oxidation . Specifically, penta-2,4-dienoyl-CoA, a unique metabolite of the compound, has been found to specifically inhibit an enzyme of the β-oxidation sequence, 3-oxoacyl-CoA thiolase . This could explain the strong inhibition of fatty acid oxidation in intact mitochondria by the compound .
Future Directions
properties
IUPAC Name |
1'-pent-4-enoylspiro[2-benzofuran-3,3'-piperidine]-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-2-3-9-15(19)18-11-6-10-17(12-18)14-8-5-4-7-13(14)16(20)21-17/h2,4-5,7-8H,1,3,6,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNNDMNVABKFKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(=O)N1CCCC2(C1)C3=CC=CC=C3C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[[2-[(4-phenylpiperazin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B2378299.png)
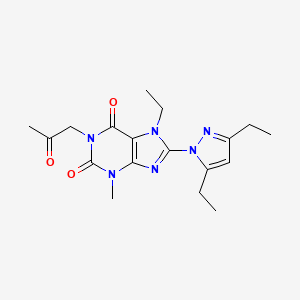

![1-(Benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2378306.png)
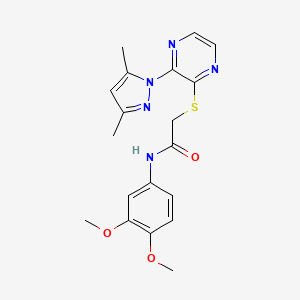
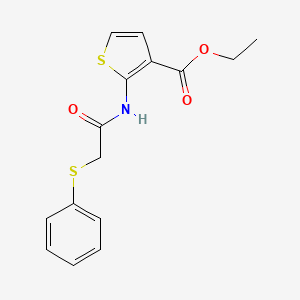
![N-(4-chlorophenyl)-2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetamide](/img/structure/B2378313.png)
![tert-Butyl 3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B2378314.png)
![1-(Methoxymethyl)-2-oxabicyclo[2.2.1]heptan-4-amine;hydrochloride](/img/structure/B2378315.png)
![N-[Cyclopropyl(oxan-3-yl)methyl]but-2-ynamide](/img/structure/B2378317.png)

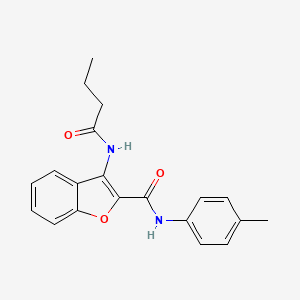
![4-(3-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2378320.png)
